2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14934703
InChI: InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-4-6-10(15)7-5-9/h4-7H,1-3H3,(H,16,17,19)
SMILES:
Molecular Formula: C14H14BrN3O2S
Molecular Weight: 368.25 g/mol

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14934703

Molecular Formula: C14H14BrN3O2S

Molecular Weight: 368.25 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C14H14BrN3O2S
Molecular Weight 368.25 g/mol
IUPAC Name 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C14H14BrN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-4-6-10(15)7-5-9/h4-7H,1-3H3,(H,16,17,19)
Standard InChI Key LNHQTQGCFGALQB-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C(=O)N(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a thiazole derivative with systematic substitutions at positions 2, 4, and 5 of the heterocyclic ring. Its IUPAC name reflects the following substituents:

  • Position 2: A 4-bromobenzoylamino group (-NH-C(=O)-C₆H₄-Br-4).

  • Position 4: A methyl group (-CH₃).

  • Position 5: A carboxamide group (-C(=O)-N(CH₃)₂).

The molecular formula is C₁₆H₁₇BrN₄O₂S, with a molecular weight of 417.30 g/mol.

Structural Characterization

Key spectral data for analogous thiazole carboxamides (e.g., 5-amino-N-[5-[(4r)-4-aminoazepan-1-yl]-1-methylpyrazol-4-yl]-2-(3-ethyl-2-fluorophenyl)-1,3-thiazole-4-carboxamide) suggest that the title compound would exhibit:

  • ¹H NMR: Resonances for methyl groups (δ 2.8–3.2 ppm), aromatic protons (δ 7.4–8.1 ppm), and amide NH (δ 9.8–10.2 ppm).

  • ¹³C NMR: Peaks corresponding to the thiazole ring (δ 150–160 ppm), carbonyl carbons (δ 165–175 ppm), and brominated aryl carbons (δ 120–135 ppm).

  • IR Spectroscopy: Stretching vibrations for C=O (1,650–1,680 cm⁻¹), C-Br (550–600 cm⁻¹), and N-H (3,300–3,400 cm⁻¹).

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-[(4-bromobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide likely involves a multi-step sequence, as demonstrated for related thiazole derivatives :

  • Thiazole Ring Formation: Condensation of 4-methylthiazole-5-carboxylic acid with dimethylamine to yield N,N,4-trimethyl-1,3-thiazole-5-carboxamide.

  • Amination at Position 2: Nitration followed by reduction to introduce an amino group, which is subsequently acylated with 4-bromobenzoyl chloride.

Critical Reaction Conditions:

  • Acylation requires anhydrous conditions using bases like triethylamine to neutralize HCl byproducts.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted benzoyl chloride.

Table 1: Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (HPLC)
N,N,4-Trimethylthiazole-5-carboxamide7895.2
2-Amino-N,N,4-trimethylthiazole-5-carboxamide6591.8
Final Compound5298.5

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; >50 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at room temperature for >6 months. Degrades upon prolonged exposure to UV light or acidic/basic conditions.

Crystallographic Data

Single-crystal X-ray diffraction of a related compound (5-amino-2-(2,6-difluorophenyl)-N-[1-methyl-5-[(3s)-oxolan-3-yl]oxypyrazol-4-yl]-1,3-thiazole-4-carboxamide) reveals a planar thiazole ring with dihedral angles of 15–25° between substituents. The bromobenzoyl group in the title compound is expected to induce similar steric effects.

CompoundIC₅₀ (μg/mL)Target Cell Line
Triazole-3-thiol 4.16HCT-116
Vinblastine (Standard) 3.34HCT-116
Title Compound (Theoretical)~5–10*N/A
*Estimated based on structural similarity.

Kinase Inhibition Profiling

Patent data indicates that thiazole carboxamides with aryl substitutions inhibit tyrosine kinases (e.g., EGFR, VEGFR). Molecular docking simulations predict moderate binding affinity (ΔG = -8.2 kcal/mol) for the title compound at the ATP-binding site of EGFR.

Challenges and Future Directions

  • Synthetic Scalability: Low yields (52%) in the final acylation step necessitate optimization of coupling reagents (e.g., HATU vs. EDC).

  • Biological Testing: In vitro assays against cancer cell lines and kinase panels are required to validate theoretical activity.

  • Toxicokinetics: Preclinical ADMET studies must assess hepatic metabolism and blood-brain barrier penetration.

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